molecular formula C7H11N3O2 B555597 H-D-His(3-Me)-OH CAS No. 163750-76-3

H-D-His(3-Me)-OH

Cat. No.: B555597
CAS No.: 163750-76-3
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-ZCFIWIBFSA-N
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Description

H-D-His(3-Me)-OH: is a derivative of histidine, an essential amino acid. The compound features a methyl group at the third position of the imidazole ring, which can influence its chemical properties and biological activity. Histidine derivatives are often studied for their roles in enzyme catalysis, metal ion coordination, and as building blocks in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-His(3-Me)-OH typically involves the methylation of histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position.

Industrial Production Methods

Industrial production of histidine derivatives like This compound may involve large-scale chemical synthesis using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

H-D-His(3-Me)-OH: can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxide derivatives, while substitution reactions can produce various functionalized histidine derivatives.

Scientific Research Applications

H-D-His(3-Me)-OH: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Studied for its role in enzyme catalysis and metal ion coordination.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of H-D-His(3-Me)-OH involves its interaction with biological molecules. The methyl group can influence the compound’s binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, playing a crucial role in enzymatic reactions.

Comparison with Similar Compounds

H-D-His(3-Me)-OH: can be compared with other histidine derivatives such as:

    Histidine: The parent compound without the methyl group.

    N-Methylhistidine: Methylation at the nitrogen atom of the imidazole ring.

    Carnosine: A dipeptide containing histidine and beta-alanine.

The uniqueness of This compound lies in its specific methylation pattern, which can affect its chemical and biological properties differently compared to other histidine derivatives.

Properties

IUPAC Name

(2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHILDINMRGULE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426928
Record name 3-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163750-76-3
Record name 3-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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